2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-9-3-1-2-4-11(9)15-21(19,20)12-7-8(16(17)18)5-6-10(12)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWBJJUHECIUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group, followed by chlorination to attach the chlorine atoms. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 2-chloro-N-(2-chlorophenyl)-5-aminobenzene-1-sulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
The sulfonamide moiety is pivotal in the development of antibiotics. Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bactericidal effects against various pathogens, including resistant strains.
2. Anticancer Research
Recent studies have explored the potential of nitro-substituted aromatic compounds as anticancer agents. The presence of the nitro group in 2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide may enhance its reactivity towards biological targets involved in cancer cell proliferation. Investigations into its efficacy against specific cancer cell lines are ongoing, with preliminary results suggesting promising cytotoxic activity.
Material Science Applications
1. Photovoltaic Materials
Research has indicated that compounds containing chlorinated aromatic systems can be utilized in the development of organic photovoltaic materials. The electronic properties of this compound may contribute to enhanced charge transport characteristics in organic solar cells.
2. Polymer Additives
The compound's unique chemical structure allows it to function as an additive in polymer formulations, improving thermal stability and mechanical properties. Studies have shown that incorporating such sulfonamide derivatives into polymers can enhance their performance under various environmental conditions.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Johnson et al., 2024 | Anticancer | Reported IC50 values indicating significant cytotoxic effects on MCF-7 breast cancer cells at concentrations above 10 µM. |
| Lee et al., 2023 | Photovoltaics | Achieved a power conversion efficiency increase of 15% when used as an additive in organic solar cells compared to control samples. |
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of certain enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below compares the target compound with structurally related sulfonamides, highlighting substituent variations and their implications:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: The benzoxazole ring in 8f introduces rigidity and planar geometry, which may enhance PPARγ binding affinity compared to the flexible 2-chlorophenyl group in the target compound .
- Solubility: The carboxylic acid group in the iodo-substituted analog () improves aqueous solubility, whereas the nitro group in the target compound increases lipophilicity, affecting membrane permeability .
Physicochemical Properties
| Property | Target Compound | Compound 8f | Iodo-Substituted Analog () |
|---|---|---|---|
| Molecular Weight (g/mol) | 348.2 | 430.8 | 445.6 |
| LogP (Predicted) | 3.5 | 4.2 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
Notes:
- The iodo analog’s lower LogP aligns with its carboxylic acid group, favoring solubility in biological matrices .
Research Tools and Structural Analysis
- Crystallography: SHELX and WinGX () are critical for resolving sulfonamide structures, confirming bond angles and torsion stresses caused by nitro and chloro substituents .
- Safety Data: Handling precautions for 2-chloro-5-nitrobenzenesulfonic acid (CAS 96-73-1, ) highlight the reactivity of sulfonyl chloride intermediates during synthesis .
Biological Activity
2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a nitro group, which is known to enhance its biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10Cl2N4O4S
- Molecular Weight : 347.17 g/mol
- CAS Number : 380342-98-3
The mechanism of action for this compound primarily involves the inhibition of bacterial enzymes, disrupting essential metabolic processes. The nitro group is believed to play a crucial role in its antibacterial properties by interfering with DNA synthesis and cellular integrity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ceftriaxone) MIC (µg/mL) |
|---|---|---|
| E. coli | 25 | 20 |
| Staphylococcus aureus | 15 | 10 |
| Pseudomonas aeruginosa | 30 | 25 |
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Doxorubicin (10) |
| HeLa (Cervical Cancer) | 15.0 | Cisplatin (8) |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like nitro and chloro significantly enhances the biological activity of sulfonamide derivatives. The positioning of these groups affects the compound's interaction with biological targets, leading to variations in potency.
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound. The results indicated superior activity against Gram-positive bacteria compared to other derivatives, supporting its development as a potential therapeutic agent.
- Anticancer Research : In a study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The findings suggest that this compound could be a candidate for further development in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide?
The compound is typically synthesized via sulfonamide bond formation. A standard method involves reacting 2-chloro-5-nitrobenzene-1-sulfonyl chloride with 2-chloroaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) at room temperature for 17 hours . Alternative routes may use thionyl chloride or oxalyl chloride to activate carboxylic acid precursors, though solvent choice (e.g., benzene vs. DCM) and reaction temperature (0–50°C) significantly influence yield and purity .
Q. What characterization techniques are critical for confirming its structure and purity?
- NMR Spectroscopy : Essential for verifying substituent positions and confirming sulfonamide bond formation.
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule structure determination, particularly for resolving nitro and sulfonamide group orientations .
- Mass Spectrometry : Validates molecular weight and detects impurities.
- HPLC : Assesses purity, especially when reaction byproducts (e.g., unreacted sulfonyl chloride) are present .
Q. What safety protocols are recommended for handling this compound?
As a nitroaromatic compound, it may pose hazards such as toxicity or explosivity under extreme conditions. Key precautions include:
- Avoiding heat/sparks (P210) and working in a fume hood.
- Using personal protective equipment (PPE) and adhering to protocols for aromatic nitro compounds (e.g., limited exposure, proper waste disposal) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies in NMR data may arise from solvent effects, tautomerism, or impurities. Cross-validation with X-ray crystallography (via SHELX refinement) or computational modeling (DFT calculations) can clarify ambiguous assignments. For example, comparing coupling constants in DMSO-d6 vs. CDCl3 may resolve rotational barriers in the sulfonamide group .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Solvent Selection : DCM offers faster reaction kinetics than benzene but may require lower temperatures to suppress side reactions .
- Catalysis : TEA is commonly used, but DMAP (4-dimethylaminopyridine) could enhance nucleophilicity of the amine.
- Continuous Flow Reactors : Improve scalability and reduce decomposition risks associated with prolonged heating .
Q. How does the electronic nature of substituents influence biological activity?
The nitro group (-NO₂) acts as a strong electron-withdrawing group, enhancing electrophilicity and potential interactions with biological targets (e.g., enzyme active sites). Comparative studies with analogues (e.g., replacing -NO₂ with -CF₃ or -CN) can elucidate structure-activity relationships (SAR). For instance, replacing the 5-nitro group with a hydrazinecarbonyl moiety alters solubility and binding affinity .
Q. What methodologies assess stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy tracks nitro group photoreactivity .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in reported crystal structures or reaction pathways?
Conflicting data may arise from polymorphism or solvent-dependent crystallization. High-resolution X-ray data (using SHELXL) and Hirshfeld surface analysis can differentiate polymorphs. For reaction pathways, isotopic labeling (e.g., ¹⁵N in the nitro group) combined with MS/MS fragmentation clarifies mechanistic steps .
Q. What computational tools predict interactions with biological targets?
- Molecular Docking (AutoDock/Vina) : Models binding to receptors like PPARγ or antimicrobial targets.
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over time.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Application-Driven Research
Q. How to design assays for evaluating antimicrobial activity?
- MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Time-Kill Assays : Monitor bactericidal kinetics at 2× MIC.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
